
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride
Overview
Description
Melperone-d4 (hydrochloride) is a deuterated form of Melperone hydrochloride, which is an atypical antipsychotic belonging to the butyrophenone chemical class. This compound is primarily used in scientific research as an internal standard for the quantification of Melperone . Melperone itself has been used for over 30 years in the European Union to treat conditions such as schizophrenia, sleep disorders, and psychomotor dysfunction .
Scientific Research Applications
Melperone-d4 (hydrochloride) is widely used in scientific research for various applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melperone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Melperone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of Melperone-d4 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production methods are designed to meet the stringent requirements for research-grade chemicals .
Chemical Reactions Analysis
Types of Reactions
Melperone-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Melperone-d4 (hydrochloride) can produce ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Mechanism of Action
Melperone-d4 (hydrochloride) exerts its effects by acting as an antagonist at D2 dopaminergic and 5HT2A serotonergic receptors. This means it binds to these receptors and blocks their activity, which helps to alleviate symptoms of psychosis and other psychiatric disorders. The compound has a weak affinity for D2 receptors, reducing the risk of dopamine receptor supersensitivity .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone antipsychotic with a higher affinity for D2 receptors.
Levomepromazine: A phenothiazine antipsychotic with similar uses but different chemical structure.
Pipamperone: A butyrophenone antipsychotic with a lower potency compared to Melperone.
Uniqueness
Melperone-d4 (hydrochloride) is unique due to its deuterated form, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it particularly valuable as an internal standard in analytical chemistry .
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(2,2,6,6-tetradeuterio-4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H/i11D2,12D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYXXIJLKFQGY-ZYMFQSNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])C)[2H].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



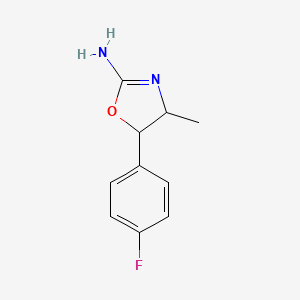
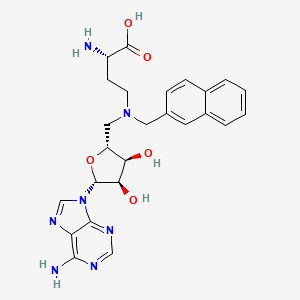
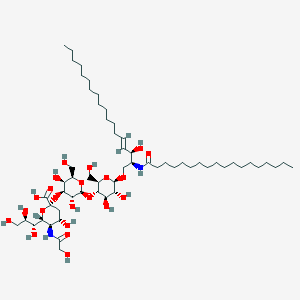
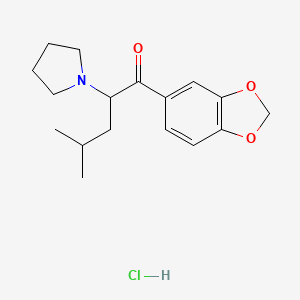

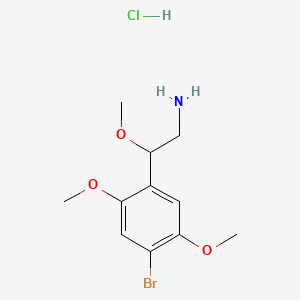
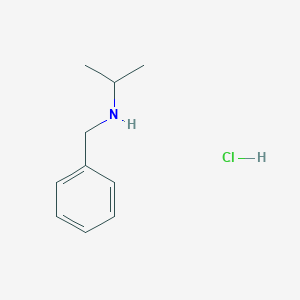
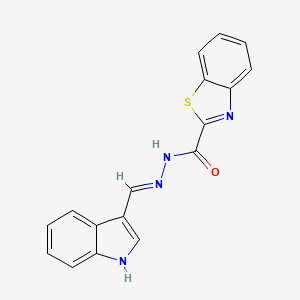
![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)
![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)
![N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine](/img/structure/B3025782.png)
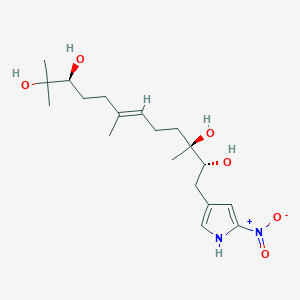

![N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide](/img/structure/B3025786.png)